Chemical structure and molecular weight of 3-(N-Cbz-amino)-3-methylazetidine
Executive Summary 3-(N-Cbz-amino)-3-methylazetidine (CAS: 1158758-81-6) is a specialized heterocyclic building block used extensively in medicinal chemistry.[1][2] It serves as a critical scaffold for introducing the 3-a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(N-Cbz-amino)-3-methylazetidine (CAS: 1158758-81-6) is a specialized heterocyclic building block used extensively in medicinal chemistry.[1][2] It serves as a critical scaffold for introducing the 3-amino-3-methylazetidine motif—a conformationally restricted, metabolically stable bioisostere of piperazine and other diamines.
This guide provides a comprehensive technical analysis of its chemical structure, physicochemical properties, and its role as an orthogonal protecting group strategy in the synthesis of complex pharmaceutical agents.
Chemical Identity & Structural Analysis
The compound is an azetidine derivative characterized by a quaternary carbon at position 3, substituted with a methyl group and a carbobenzyloxy (Cbz) protected amine.
Nomenclature & Identifiers
Parameter
Detail
IUPAC Name
Benzyl (3-methylazetidin-3-yl)carbamate
Common Name
3-(N-Cbz-amino)-3-methylazetidine
CAS Number
1158758-81-6
Molecular Formula
C₁₂H₁₆N₂O₂
Molecular Weight
220.27 g/mol
SMILES
CC1(CN(C1)C)NC(=O)OCc2ccccc2 (Note: Ring N is free in free base form)
Canonical SMILES
CC1(CNC1)NC(=O)OCC2=CC=CC=C2
Structural Breakdown
The molecule consists of three distinct functional domains, each serving a specific purpose in drug design:
Azetidine Core (C₃H₆N): A four-membered strained ring that lowers the lipophilicity (LogP) compared to larger rings like piperidine, often improving the metabolic stability and pharmacokinetic profile of the final drug.
Quaternary Center (C3-Methyl): The gem-disubstitution at C3 introduces the "Thorpe-Ingold effect," restricting conformational flexibility and locking the substituents into preferred orientations. This often enhances potency by reducing the entropic penalty of binding to a protein target.
Orthogonal Protection (N-Cbz): The exocyclic amine is protected by a Carbobenzyloxy (Cbz) group, while the endocyclic azetidine nitrogen remains free (or exists as a salt). This allows for selective functionalization of the ring nitrogen without affecting the primary amine.
Physicochemical Properties
The following data is critical for stoichiometry calculations and solubility profiling during synthesis.
Property
Value
Notes
Molecular Weight
220.27 g/mol
Theoretical average mass
Monoisotopic Mass
220.1212 Da
For HRMS identification
Physical State
Solid / Powder
Typically white to off-white
Solubility
DMSO, Methanol, DCM
Limited solubility in non-polar solvents (Hexane)
pKa (Calculated)
~9.5 (Ring NH)
Basic secondary amine
LogP (Calculated)
~1.3
Moderately lipophilic due to Cbz group
Molecular Weight Calculation Detail:
Carbon (12): 12 × 12.011 = 144.132
Hydrogen (16): 16 × 1.008 = 16.128
Nitrogen (2): 2 × 14.007 = 28.014
Oxygen (2): 2 × 15.999 = 31.998
Total: 220.272 g/mol
Synthetic Utility & Orthogonal Protection
The primary value of 3-(N-Cbz-amino)-3-methylazetidine lies in its orthogonal protection scheme . In complex synthesis, chemists often require a diamine scaffold where one nitrogen can be reacted while the other remains inert.
The Orthogonal Strategy
Azetidine Nitrogen (Secondary): Free and reactive. Can undergo alkylation, acylation, or Buchwald-Hartwig coupling.
Exocyclic Nitrogen (Primary/Tertiary): Protected by Cbz.[3] Inert to basic conditions and many nucleophiles.
Deprotection: The Cbz group is stable to acidic conditions (e.g., TFA, HCl) used to remove Boc groups elsewhere in the molecule, but can be removed via catalytic hydrogenation (H₂/Pd-C) or strong acid (HBr/AcOH).
Synthetic Workflow Diagram
The following diagram illustrates how this building block is typically utilized to synthesize a drug candidate.
Caption: Workflow demonstrating the selective functionalization of the azetidine ring followed by late-stage amine liberation.
Experimental Protocols
Standard Handling & Storage
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base may absorb CO₂ from the air; storage as the Hydrochloride (HCl) salt is recommended for long-term stability.
Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
Quality Control: NMR Characterization
When verifying the identity of the compound via ¹H NMR (in CDCl₃ or DMSO-d₆), look for these diagnostic signals:
Aromatic Region (5H): Multiplet at 7.30–7.40 ppm corresponding to the phenyl ring of the Cbz group.
Benzylic Protons (2H): Singlet (or broad singlet) at ~5.10 ppm (Ph-CH₂ -O).
Azetidine Ring Protons (4H): Two sets of doublets or multiplets around 3.50–4.00 ppm . Note that these may appear diastereotopic due to the chiral center if other chiral elements are present, or simply split due to ring strain.
Methyl Group (3H): Sharp singlet at ~1.40–1.50 ppm . The chemical shift is distinct due to the quaternary center.
Applications in Drug Discovery
This scaffold is frequently employed in the development of:
Kinase Inhibitors: Replacing a piperazine ring with 3-amino-3-methylazetidine can improve solubility and selectivity.
GPCR Ligands: The rigid geometry helps orient pharmacophores into specific receptor pockets.
CNS Agents: The azetidine ring often facilitates blood-brain barrier (BBB) penetration compared to larger, more polar heterocycles.
References
Chemical Identity & Properties: PubChem.[4] Compound Summary for 3-(N-Cbz-amino)-3-methylazetidine. National Library of Medicine. [Link]
Synthetic Methodology: Duncton, M. A. J. Miniperspective: Azetidines in Medicinal Chemistry. J. Med. Chem. 2023. [Link]
Azetidine Synthesis: Burkhard, J. A., et al. Synthesis and Structural Analysis of 3,3-Disubstituted Azetidines. Org. Lett. 2010.[5] [Link]
Protecting Group Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. [Link]
Sourcing High-Purity 3-(N-Cbz-amino)-3-methylazetidine: An In-Depth Technical Guide
Introduction: The Strategic Value of 3-(N-Cbz-amino)-3-methylazetidine in Modern Drug Discovery The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in contemporary m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 3-(N-Cbz-amino)-3-methylazetidine in Modern Drug Discovery
The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structure in contemporary medicinal chemistry. Its rigid, three-dimensional framework offers a unique vector for exploring chemical space, often leading to improvements in physicochemical properties such as solubility and metabolic stability when replacing more traditional carbocyclic rings like cyclobutane or piperidine. Within this class of building blocks, 3-(N-Cbz-amino)-3-methylazetidine stands out as a particularly valuable synthon. The tertiary amine embedded within the strained ring system, combined with the readily cleavable benzyloxycarbonyl (Cbz) protecting group, provides a versatile handle for the construction of complex molecular architectures, particularly in the development of novel therapeutics targeting the central nervous system (CNS) and other challenging biological targets.[1][2]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the sourcing of high-purity 3-(N-Cbz-amino)-3-methylazetidine. We will delve into the critical decision-making process of "make versus buy," provide detailed, field-proven methodologies for in-house synthesis and purification, and outline robust analytical techniques for quality control, ensuring the procurement of material suitable for the most demanding applications.
Part 1: The Strategic Sourcing Decision: Make vs. Buy Analysis
A fundamental decision facing any research or development team is whether to synthesize a key building block in-house or to procure it from a commercial vendor. This choice is not merely a matter of cost but a strategic decision with implications for project timelines, resource allocation, and quality control.
The Case for Buying: Speed, Convenience, and Scalability
For many organizations, particularly those in the early stages of discovery, purchasing 3-(N-Cbz-amino)-3-methylazetidine from a specialized chemical supplier is the most pragmatic approach.
Advantages of Outsourcing:
Speed and Efficiency: Commercial suppliers often have the target compound in stock, allowing for immediate procurement and integration into the research workflow.[3]
Reduced Internal Resource Allocation: Outsourcing eliminates the need to dedicate internal chemistry resources—personnel, equipment, and laboratory space—to a multi-step synthesis. This allows the core team to focus on their primary objectives.[3]
Access to Expertise and Economies of Scale: Established suppliers benefit from optimized, validated synthetic routes and economies of scale, which can result in a lower cost per gram, especially for smaller quantities.[3]
Guaranteed Quality (with due diligence): Reputable vendors provide a Certificate of Analysis (CoA) with each batch, detailing the purity and identity of the compound as determined by standard analytical techniques.
Key Considerations When Buying:
Vendor Qualification: It is crucial to source from reputable suppliers with a proven track record in producing high-purity reagents. Scrutinize the vendor's quality control processes and the comprehensiveness of their CoAs.
Purity Specifications: Ensure the vendor's purity specifications meet the requirements of your application. For sensitive downstream reactions, a purity of >98% is often necessary.
Lead Times for Scale-Up: If the project progresses, inquire about the vendor's capacity for bulk manufacturing to avoid future supply chain bottlenecks.
The Case for Making: Control, Cost-Efficiency at Scale, and Intellectual Property
In-house synthesis becomes an increasingly attractive option as a project matures, particularly when large quantities of the building block are required or when specific purity profiles are necessary.
Advantages of In-House Synthesis:
Ultimate Quality Control: Internal synthesis provides complete control over the entire manufacturing process, from starting materials to final purification. This allows for the identification and control of process-specific impurities.[4]
Cost Savings at Scale: While initial setup costs can be significant, in-house production can be more cost-effective for multi-kilogram quantities, avoiding the markups of commercial suppliers.[4]
Intellectual Property Security: For novel or proprietary derivatives, in-house synthesis protects sensitive intellectual property.[4]
Customization: The synthetic route can be adapted to produce specific analogs or to meet unique purity requirements that may not be commercially available.
A Comparative Overview:
Factor
In-House Synthesis (Make)
Commercial Procurement (Buy)
Initial Cost
High (equipment, starting materials, labor)
Low (per-gram cost for small quantities)
Cost at Scale
Potentially lower per-gram cost
Higher per-gram cost, potential for bulk discounts
Time to First Use
Longer (process development and execution)
Short (dependent on shipping)
Quality Control
Full control over the entire process
Dependent on vendor's QC/QA
Resource Allocation
Requires dedicated personnel and infrastructure
Minimal internal resource allocation
Flexibility
High (can be adapted for analogs)
Limited to commercially available products
IP Security
High
Lower (requires trust in the vendor)
Part 2: In-House Synthesis of High-Purity 3-(N-Cbz-amino)-3-methylazetidine
For teams opting for in-house production, a robust and scalable synthetic route is paramount. The following section outlines a reliable, multi-step synthesis starting from commercially available precursors.
Synthetic Strategy Workflow
The overall strategy involves the synthesis of the key intermediate, 3-amino-3-methylazetidine, followed by its protection with the Cbz group.
Caption: Synthetic workflow for 3-(N-Cbz-amino)-3-methylazetidine.
Experimental Protocol: Synthesis of 3-Amino-3-methylazetidine Dihydrochloride
This precursor synthesis is a multi-step process that requires careful execution.
Step 1: Synthesis of 1-Boc-3-methylazetidin-3-ol
Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath.
Grignard Addition: Slowly add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether (typically 3.0 M, 1.2 equivalents) to the cooled THF.
Substrate Addition: Add a solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent solution, maintaining the temperature at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.
Step 2: Synthesis of 1-Boc-3-cyano-3-methylazetidine
Setup: To a solution of 1-Boc-3-methylazetidin-3-ol (1.0 equivalent) in anhydrous dichloromethane, add trimethylsilyl cyanide (TMSCN, 1.5 equivalents).
Lewis Acid Catalysis: Cool the mixture to 0 °C and add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equivalents), dropwise.
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel.[5]
Step 3: Reduction and Deprotection to 3-Amino-3-methylazetidine Dihydrochloride
Setup: In a flame-dried flask under argon, prepare a suspension of lithium aluminum hydride (LiAlH4, 2.0-3.0 equivalents) in anhydrous THF.
Substrate Addition: Add a solution of 1-Boc-3-cyano-3-methylazetidine (1.0 equivalent) in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C.
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours.
Work-up (Fieser method): Cool the reaction to 0 °C and cautiously add water (X mL per X g of LiAlH4), followed by 15% aqueous NaOH (X mL per X g of LiAlH4), and then water again (3X mL per X g of LiAlH4). Stir vigorously until a granular precipitate forms.
Isolation of Free Base: Filter the solid and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude free amine.
Salt Formation: Dissolve the crude amine in isopropanol or diethyl ether and add a solution of HCl in the same solvent (excess) to precipitate the dihydrochloride salt. Filter the solid, wash with cold solvent, and dry under vacuum.[6]
Experimental Protocol: Cbz Protection
The final step is the protection of the primary amine with benzyl chloroformate.
Setup: Suspend 3-amino-3-methylazetidine dihydrochloride (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 ratio).
Base Addition: Cool the suspension to 0 °C and add a base such as sodium bicarbonate (NaHCO3, 2.5-3.0 equivalents) or sodium carbonate (Na2CO3) portion-wise until the solution becomes basic (pH 8-10).[7][8]
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.1-1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C.[7][9]
Reaction: Allow the mixture to warm to room temperature and stir for 12-20 hours.[7]
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified as described in the following section.[7]
Part 3: Purification to High Purity
Achieving high purity is critical for the successful application of 3-(N-Cbz-amino)-3-methylazetidine in drug discovery. The choice of purification method depends on the nature of the impurities present in the crude product.
Purification Strategy Logic
Caption: Decision logic for purification strategy.
Column Chromatography
Flash column chromatography is a highly effective method for removing both polar and non-polar impurities.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A common starting point is a gradient from 10% to 50% ethyl acetate in hexanes. The exact gradient should be optimized based on TLC analysis of the crude material.[7]
Procedure:
Dissolve the crude product in a minimal amount of dichloromethane.
Adsorb the material onto a small amount of silica gel and dry it.
Load the dried silica onto a pre-packed column equilibrated with the initial mobile phase composition.
Elute the column with the gradient, collecting fractions.
Analyze the fractions by TLC and combine those containing the pure product.
Evaporate the solvent under reduced pressure to yield the purified product.
Recrystallization
If the crude product is a solid and has a relatively high initial purity, recrystallization can be a more scalable and efficient purification method.
Solvent System Selection: The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for Cbz-protected amines include ethyl acetate/hexanes, diethyl ether, or isopropanol/water mixtures.
Procedure:
Dissolve the crude solid in a minimal amount of the chosen solvent at its boiling point.
If the solution is colored, it can be treated with a small amount of activated carbon and then hot-filtered.
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
Further cool the mixture in an ice bath to maximize the yield.
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Part 4: Analytical Quality Control (QC)
Rigorous analytical QC is essential to confirm the identity, purity, and stability of the final product. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative purity analysis.[10][11]
Parameter
Recommended Conditions
Rationale
Column
C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Provides good separation for moderately polar compounds.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA acts as an ion-pairing agent, improving peak shape.
Mobile Phase B
Acetonitrile (ACN)
Common organic modifier for reverse-phase chromatography.
Gradient
5% to 95% ACN over 20 minutes
A broad gradient ensures elution of potential impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 254 nm
The benzyl group of the Cbz moiety provides a strong UV chromophore at this wavelength.[10]
Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structure and identity of the compound and to detect any structural impurities.[8][9][12]
¹H NMR: Provides information on the number and types of protons in the molecule. Expected chemical shifts (in CDCl₃, δ in ppm):
~7.3-7.4 (m, 5H, Ar-H )
~5.1 (s, 2H, -O-CH ₂-Ar)
~5.0 (br s, 1H, -NH -)
~3.5-3.7 (m, 4H, azetidine ring CH ₂)
~1.5 (s, 3H, -CH ₃)
¹³C NMR: Provides information on the carbon skeleton of the molecule. Expected chemical shifts (in CDCl₃, δ in ppm):
~155 (C=O)
~136 (Ar-C, quat.)
~128.5, 128.1, 128.0 (Ar-CH)
~67 (-O-C H₂-Ar)
~55 (azetidine C H₂)
~48 (azetidine C , quat.)
~25 (-C H₃)
Mass Spectrometry (MS)
MS confirms the molecular weight of the target compound.
Technique: Electrospray Ionization (ESI) is commonly used.
Expected Ion (Positive Mode): [M+H]⁺ = 221.13 (for C₁₂H₁₆N₂O₂)
Conclusion
The successful sourcing of high-purity 3-(N-Cbz-amino)-3-methylazetidine is a critical enabling step in many drug discovery programs. A careful "make versus buy" analysis should be conducted at the outset of a project, weighing the immediate benefits of speed and convenience offered by commercial procurement against the long-term advantages of control, scalability, and cost-efficiency provided by in-house synthesis. For those undertaking in-house production, the synthetic and purification protocols detailed in this guide provide a robust framework for obtaining material of the highest quality. Rigorous analytical quality control, employing a suite of orthogonal techniques including HPLC, NMR, and MS, is non-negotiable and serves as the ultimate validation of material purity and identity. By adhering to these principles, researchers can confidently incorporate this valuable building block into their synthetic campaigns, accelerating the discovery of next-generation therapeutics.
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
Line Up. (2025, February 23). Make-or-buy: in-house production or outsourcing? Retrieved from [Link]
Google Patents. (n.d.). US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. Retrieved from [Link]
CoPack Connect. (2024, October 23). Build vs. Buy: The Case for Building: Advantages of In-House Production. Retrieved from [Link]
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Retrieved from [Link]
ResearchGate. (2025, August 9). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
ACS Publications. (2001). Selective Cleavage of Cbz-Protected Amines. Organic Letters, 3(25), 4145-4147. Retrieved from [Link]
ResearchGate. (2026, January 22). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
Google Patents. (n.d.). EP2707363A1 - A process for the preparation of benzyl [(3as,4r,6s,6ar)-6-hydroxy-2,2- dimethyltetrahydro-3ah-cyclopenta[d][7][9]dioxol]-4-yl]carbamate and intermediates in the process. Retrieved from
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
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NJ Labs. (n.d.). Amino Acids Testing Services: Assay, Purity, and Impurities. Retrieved from [Link]
RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
PubMed. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]
PubMed. (2020, October 16). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]
ResearchGate. (2025, August 7). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Retrieved from [Link]
PMC. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Methods for the Synthesis of Substituted Azetines. Retrieved from [Link]
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Thermodynamic Stability Profile of 3-Methylazetidine Derivatives
Executive Summary 3-Methylazetidine derivatives represent a high-value, high-risk scaffold in modern medicinal chemistry. While they offer superior physicochemical properties—such as lowered lipophilicity ( ) and rigidif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Methylazetidine derivatives represent a high-value, high-risk scaffold in modern medicinal chemistry. While they offer superior physicochemical properties—such as lowered lipophilicity (
) and rigidified vectors compared to pyrrolidines or piperidines—they possess a high intrinsic Ring Strain Energy (RSE) of approximately 26 kcal/mol .
This guide details the thermodynamic and kinetic factors governing the stability of these systems. The core thesis is that while 3-methylazetidines are thermodynamically unstable relative to acyclic isomers, they are kinetically stable under neutral conditions. Instability is almost exclusively triggered by N-protonation or Lewis acid coordination , which lowers the activation energy for nucleophilic ring-opening.
Theoretical Underpinnings: Strain and Conformation
Ring Strain Energy (RSE)
The azetidine ring is the second most strained saturated heterocycle, trailing only aziridine. This strain is the thermodynamic driving force for decomposition.
Heterocycle
Ring Size
Strain Energy (kcal/mol)
Primary Instability Driver
Aziridine
3
27.7
Bond angle distortion (60°)
Azetidine
4
25.4 - 26.0
Torsional strain (eclipsing) + Angle strain
Pyrrolidine
5
5.4
Pitzer strain (minor)
Piperidine
6
0.0
None (Chair conformation)
Data synthesized from Wiberg et al. and RSC reviews [1, 2].
The "Butterfly" Conformation and 3-Methyl Substitution
Unlike cyclopropane (planar), the azetidine ring puckers to relieve the torsional strain caused by eclipsing hydrogen interactions.
Puckering Angle: The ring adopts a "butterfly" conformation with a puckering angle of
[3].
3-Methyl Effect: In 3-methylazetidine, the methyl group preferentially occupies the equatorial position. This minimizes transannular steric repulsion with the nitrogen lone pair or N-substituents.
Thermodynamic Impact: The 3-methyl group does not significantly lower the RSE. However, it provides a crucial kinetic shield . The steric bulk at the 3-position hinders the approach of nucleophiles to the ring carbons (C2/C4) during potential ring-opening events, slightly increasing the shelf-life compared to unsubstituted azetidine.
Degradation Mechanisms
The thermodynamic instability of azetidines manifests primarily through acid-catalyzed nucleophilic ring opening (A-S_N2).
The Protonation Trigger
Neutral 3-methylazetidine is relatively stable. However, upon protonation (formation of the azetidinium ion), the C-N bonds weaken due to the electron-withdrawing nature of the quaternary nitrogen.
Protonation:
(similar to secondary amines).
Nucleophilic Attack: A nucleophile (solvent, counter-ion like
, or intramolecular heteroatom) attacks the -carbon (C2 or C4).
Ring Opening: The strain is released, yielding a
-substituted amine.
Visualization of Degradation Pathway
The following diagram illustrates the critical failure mode: acid-mediated hydrolysis/nucleophilic attack.
Figure 1: The activation energy for ring opening is significantly lowered by N-protonation, leading to rapid strain release.
Experimental Assessment Protocols
To validate the stability of a new 3-methylazetidine derivative, two complementary protocols are required: Solid-state thermal analysis (DSC) and Solution-phase stress testing (NMR).
Purpose: Determine the onset temperature of thermal decomposition (
) for solid salts.
Causality: Azetidine salts often melt and decompose simultaneously. A sharp exotherm indicates ring opening/polymerization [4].
Step-by-Step Workflow:
Sample Prep: Weigh 2–4 mg of the 3-methylazetidine salt into a hermetically sealed gold or aluminum pan. Note: Hermetic sealing is critical to prevent sublimation of the free base if salt dissociation occurs.
Reference: Use an empty, matched hermetic pan.
Method:
Equilibrate at 25°C.
Ramp at 10°C/min to 250°C.
Nitrogen purge: 50 mL/min.
Analysis: Identify
(start of exotherm) and .
Acceptance Criteria: For drug development,
is generally preferred.
Protocol B: Acid-Challenge NMR Monitoring
Purpose: Assess kinetic stability in solution at physiological or gastric pH.
Step-by-Step Workflow:
Solvent System: Prepare
or containing an internal standard (e.g., maleic acid).
Sample Prep: Dissolve derivative (10 mM).
Acidification: Add 1.0 equivalent of
(simulating gastric pH).
Monitoring:
Acquire
NMR at .
Incubate at 37°C.
Acquire spectra at 1h, 4h, 24h.
Signal Tracking: Monitor the shift of the C2/C4 protons. Ring opening results in a distinct upfield shift and loss of the characteristic azetidine coupling pattern.
Stability Testing Workflow Diagram
Figure 2: Integrated workflow for validating thermodynamic and kinetic stability.
Strategic Application in Drug Design
Salt Selection Strategy
The counter-ion significantly influences the shelf-life of 3-methylazetidine derivatives.
Avoid: Halides (HCl, HBr) if the molecule has other electrophilic sites, as the halide can act as a nucleophile to open the ring at high temperatures.
Prefer: Non-nucleophilic anions such as Tosylate (TsOH) , Mesylate (MsOH) , or Oxalate . These stabilize the protonated amine without providing a nucleophile to trigger the A-S_N2 ring opening [5].
Handling Precautions
Free Base: Store at -20°C. The free base is volatile and prone to polymerization if exposed to trace acids or CO2 (forming carbamates).
Reaction Conditions: When functionalizing the N-position, avoid strong Lewis acids (e.g.,
, ) for extended periods, as these coordinate to the nitrogen and mimic the protonation-induced activation, leading to ring opening.
References
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
Couty, F., & Drouillat, B. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2][3][4] Organic & Biomolecular Chemistry. Link
Mastryukov, V. S., et al. (1981). Geometry and puckering potential of azetidine.[5] Journal of Molecular Structure. Link
Siodmiak, T., et al. (2023). Thermal Decomposition Path of Imidazoline Hybrids. International Journal of Molecular Sciences. Link
Phelps, K., et al. (2021).[2] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link
Literature review of N-Cbz protected azetidine synthesis
Executive Summary The azetidine ring—a strained four-membered nitrogen heterocycle—has transcended its status as a mere curiosity to become a "privileged scaffold" in modern drug discovery.[1] It offers a unique vector f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The azetidine ring—a strained four-membered nitrogen heterocycle—has transcended its status as a mere curiosity to become a "privileged scaffold" in modern drug discovery.[1] It offers a unique vector for conformational restriction, metabolic stability, and lowering lipophilicity (LogD) compared to its piperidine or pyrrolidine analogs.
The N-Cbz (benzyloxycarbonyl) protecting group is critical in this context. Unlike the acid-labile Boc or base-labile Fmoc groups, Cbz offers orthogonality, surviving harsh acidic deprotection cycles (e.g., TFA cleavage of t-Butyl esters) and is removed cleanly via hydrogenolysis. This guide details the high-integrity synthesis of N-Cbz azetidines, focusing on scalable, self-validating protocols.
Part 1: Strategic Disconnection & Mechanistic Logic
The synthesis of N-Cbz azetidines is governed by the high ring strain (~26 kcal/mol) of the four-membered system. Unlike five- or six-membered rings, azetidine formation is kinetically disfavored compared to intermolecular polymerization. Therefore, dilution and temperature control are paramount.
We categorize the synthesis into two primary "Workhorse" methodologies:
Intramolecular Nucleophilic Displacement (The "Amino Alcohol" Route): Best for unsubstituted or 2/3-alkyl substituted azetidines.
Ring Transformation via Epichlorohydrin (The "Functionalized" Route): The industry standard for accessing 3-hydroxyazetidine and 3-aminoazetidine cores.
Visualization: Retrosynthetic Analysis
Caption: Retrosynthetic disconnection showing the three primary access points. Route A and B are preferred for N-Cbz systems due to the lability of Cbz under the strong hydride conditions required for Route C.
Part 2: The "Workhorse" Protocols
Method A: Cyclization of N-Cbz-3-amino-1-propanol
Best for: 1-(benzyloxycarbonyl)azetidine and 3-alkyl derivatives.
This route avoids the handling of toxic alkyl halides by generating the leaving group in situ from the alcohol.
The Mechanism:
N-Protection: Selective protection of the amine (Schotten-Baumann conditions).
Activation: Conversion of the alcohol to a Mesylate (Ms) or Tosylate (Ts).
Maintain pH >8. Monitor via TLC (ninhydrin stain). Disappearance of free amine.
2. Activation
N-Cbz-amino-propanol, MsCl, Et₃N
DCM, -10°C
Exotherm Control: Add MsCl dropwise. Temp must stay <0°C to prevent elimination side-products.
3. Cyclization
NaH (60% disp), DMF (Dry)
0°C to 60°C
Dilution Factor: Concentration must be <0.1 M to favor cyclization over polymerization.
Detailed Experimental Workflow (Route A):
Activation: Dissolve N-Cbz-3-amino-1-propanol (1.0 equiv) in anhydrous DCM (0.2 M). Add Et₃N (1.5 equiv). Cool to -10°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir 1h. Aqueous workup (cold NaHCO₃). Checkpoint: ¹H NMR should show methyl singlet at ~3.0 ppm.
Cyclization: Suspend NaH (2.0 equiv) in dry DMF. Crucial: Dissolve the crude mesylate from Step 1 in DMF (dilute solution, ~0.05 M) and add slowly to the NaH suspension at 0°C.
Heating: Warm to 60°C for 2-4 hours.
Workup: Quench with H₂O (carefully!). Extract with Et₂O (DMF stays in water).
Method B: The Epichlorohydrin Route (For 3-Hydroxyazetidines)
Best for: 3-hydroxy-1-(benzyloxycarbonyl)azetidine (A key drug building block).
Direct reaction of Cbz-NH₂ with epichlorohydrin is poor. The industry standard involves a "Protecting Group Swap" strategy: Benzyl (Bn) or Benzhydryl (Bzh) is used for ring formation, followed by hydrogenolysis and Cbz protection.
Workflow Diagram:
Caption: The "Swap Strategy" is required because the N-Cbz group is not nucleophilic enough to open epichlorohydrin efficiently without side reactions.
Protocol 2: The "Swap" Synthesis
Ring Formation:
Mix Benzylamine (1.0 equiv) and Epichlorohydrin (1.1 equiv) in MeOH. Stir at 0°C then RT for 24h.
Note: This forms the linear chlorohydrin intermediate.
Heat to reflux (60-70°C) for 12h to close the ring.
Validation: LCMS shows mass M+1 = 164.1 (for N-Bn).
Debenzylation (The Critical Step):
Dissolve N-Bn-azetidinol in MeOH. Add Pd(OH)₂/C (Pearlman's catalyst) or Pd/C (10 wt%).
Hydrogenate (H₂ balloon or 50 psi).
Caution: Azetidine free base is highly polar and water-soluble. Do not do an aqueous workup. Filter catalyst and concentrate to obtain the crude amine.
Cbz Protection:
Redissolve crude 3-hydroxyazetidine in THF/H₂O. Add NaHCO₃ (2.5 equiv) and Cbz-Cl (1.1 equiv).
Acid Stability: High. N-Cbz azetidines tolerate TFA/DCM (used to deprotect Boc groups elsewhere on the molecule).
Base Stability: High. Tolerates LiOH saponification of esters.
Reduction Sensitivity:High Risk. Treatment with
(LAH) will often cleave the carbamate to the N-Methyl azetidine or the free amine, rather than reducing the carbonyl to a benzyl group. If you need to reduce a pendant ester, use milder reagents like or DIBAL-H at low temp.
Faster, but more elimination byproducts (allyl amines).
K₂CO₃
MeCN
<40%
Too weak for efficient cyclization; leads to dimers.
References
Anderson, N. G., et al. (2002). Process Research on the Synthesis of 1-(Benzyloxycarbonyl)azetidine-3-carboxylic Acid.Journal of Organic Chemistry .[4] A definitive guide on scaling up azetidine synthesis.
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.Organic Preparations and Procedures International . Comprehensive review of azetidine reactivity and formation.
Staas, D. D., et al. (2006). Synthesis of the Enantiomers of 1-(Benzyloxycarbonyl)-2-(tert-butyl)azetidin-3-one.Journal of Organic Chemistry .[4] Details the oxidation and handling of Cbz-protected azetidinols.
Billotte, S. (2018). Azetidines in Drug Discovery.Drug Discovery Today . Contextualizes the importance of the scaffold.
The Strategic Role of 3-(N-Cbz-amino)-3-methylazetidine in Next-Generation Peptidomimetics
The following technical guide details the structural, synthetic, and functional role of 3-(N-Cbz-amino)-3-methylazetidine in the design of peptidomimetics. Executive Summary In the landscape of modern drug discovery, 3-(...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and functional role of 3-(N-Cbz-amino)-3-methylazetidine in the design of peptidomimetics.
Executive Summary
In the landscape of modern drug discovery, 3-(N-Cbz-amino)-3-methylazetidine has emerged as a high-value "chimeric" scaffold. It bridges the gap between conformationally flexible linear peptides and rigid small-molecule pharmacophores. This guide analyzes its function as a constrained
-disubstituted amino acid surrogate and a diamine turn inducer . By introducing a quaternary center within a strained four-membered ring, this moiety locks peptide backbones into specific secondary structures (principally -turns and -helices) while offering orthogonal protection strategies (Cbz/Boc) essential for solid-phase synthesis.
Structural Philosophy: The Gem-Dimethyl & Azetidine Effect
The utility of 3-(N-Cbz-amino)-3-methylazetidine stems from two synergistic structural phenomena: the Thorpe-Ingold Effect (Gem-Dimethyl effect) and Azetidine Ring Strain .
Conformational Restriction
Unlike linear diamines or standard amino acids, the azetidine ring imposes severe constraints on the
(phi) and (psi) torsion angles.
Quaternary Constraint: The C3-methyl group creates steric bulk similar to Aib (
-aminoisobutyric acid) , forcing the backbone into folded conformations to relieve steric strain.
Ring Planarity: The azetidine ring is nominally puckered (butterfly conformation), but the 3,3-disubstitution flattens the energy landscape, favoring specific "kinked" geometries that mimic Type I and Type II
-turns.
Orthogonality in Synthesis
The molecule is defined by its protecting group strategy:
Exocyclic Amine (
): Protected by Carbobenzyloxy (Cbz).[] Stable to acid (TFA), removable by hydrogenolysis () or strong acid (HBr/AcOH).
Endocyclic Amine (
): typically free or Boc-protected in commercial building blocks. This allows for orthogonal functionalization —the ring nitrogen can be coupled to the peptide C-terminus (acting as a proline mimic), while the exocyclic amine extends the N-terminus.
Chemical Synthesis & Access
The synthesis of 3-(N-Cbz-amino)-3-methylazetidine is non-trivial due to the need to install a quaternary center on a strained ring. The most robust industrial route involves the Bucherer-Bergs reaction or manipulation of 3-azetidinone .
Synthetic Pathway (DOT Diagram)
The following diagram outlines the logical flow from starting materials to the orthogonally protected scaffold.
1-Boc-3-azetidinone: Selected as the starting material to ensure the ring nitrogen is protected before harsh conditions.
Bucherer-Bergs vs. Strecker: Bucherer-Bergs is preferred for ketones to yield the spiro-hydantoin, which is thermodynamically stable and prevents ring-opening polymerization common with strained azetidines.
Cbz-Cl (Benzyl Chloroformate): Used to protect the newly formed primary amine. The Cbz group is chosen because it survives the TFA deprotection of the Boc group, allowing selective deprotection of the ring nitrogen for initial peptide coupling.
Peptidomimetic Applications
-Turn Induction
Incorporating this scaffold into a peptide sequence (
-Aze -) induces a turn. The 3-methyl group clashes with the carbonyl oxygen of the preceding residue, restricting the angle to values near , characteristic of helical or turn structures.
Proteolytic Stability
Peptides containing 3,3-disubstituted azetidines exhibit extended half-lives in plasma.
Mechanism: The quaternary center prevents the formation of the tetrahedral intermediate required for protease cleavage (e.g., by trypsin or chymotrypsin). The steric bulk effectively "shields" the amide bond.
Quantitative Comparison: Azetidine vs. Aib vs. Proline
Parameter
Proline (Pro)
Aib (-Me-Ala)
3-Me-Azetidine (Aze)
Ring Size
5-membered
Linear (None)
4-membered
Constraint Type
fixed (approx -60°)
restricted (helical)
fixed, restricted
Turn Preference
-turn (Type I/II)
-helix / -helix
-turn / distorted -turn
Lipophilicity
Moderate
High
Moderate-High
Protease Resistance
Good
Excellent
Superior
Experimental Protocols
Protocol A: Synthesis of 1-Boc-3-(N-Cbz-amino)-3-methylazetidine
Target: Preparation of the building block from 3-amino-3-methylazetidine dihydrochloride.
Dissolve diamine salt in water/dioxane (1:1) at 0°C.
Add 2.0 eq
.
Add
(1.1 eq) dropwise. Rationale: The secondary ring amine (N1) is more nucleophilic than the sterically hindered tertiary C3-amine (or primary exocyclic amine depending on precursor), but control is difficult. Correction: Standard commercial routes protect N1 first or buy 1-Boc-3-azetidinone.
Alternative (Recommended): Start with 1-Boc-3-amino-3-methylazetidine (commercially available).
Cbz Protection of Exocyclic Amine:
Dissolve 1-Boc-3-amino-3-methylazetidine (1.0 eq) in DCM at 0°C.
Add
(1.2 eq).
Add Cbz-Cl (1.05 eq) dropwise over 30 mins. Note: Maintain 0°C to prevent bis-acylation.
Target: Coupling the scaffold into a peptide chain.
Resin Preparation: Use Rink Amide resin for C-terminal amides. Swell in DMF.
N1-Deprotection (if using Boc-protected building block in solution):
Note: In Fmoc-SPPS, the building block is usually 1-Fmoc-3-(N-Cbz-amino)-3-methylazetidine . If you only have the 1-Boc/3-Cbz version, it is best used as the N-terminal cap or requires solution-phase conversion to Fmoc.
Strategy: If incorporating in the middle of a chain, use 1-Fmoc-3-(N-Boc-amino)-3-methylazetidine .
For the specific title molecule (3-N-Cbz): This is often used to introduce a permanent orthogonal protecting group or a specific side-chain mimic.
Time: Double coupling, 2 hours each. Rationale: The steric hindrance of the quaternary center and the ring strain makes coupling slower than standard amino acids.
Capping: Acetylate unreacted amines with
/Pyridine to prevent deletion sequences.
Logical Visualization of Conformational Space
The following diagram illustrates how the 3-methyl-azetidine scaffold reduces the entropic penalty of folding, leading to high-affinity binding.
References
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
Source: ResearchGate / Organic & Biomolecular Chemistry
URL:[Link]
Application Note & Protocols: Advanced Peptide Coupling Strategies for Sterically Hindered Azetidines
Introduction: The Challenge and Opportunity of Sterically Hindered Azetidines Azetidine-containing peptides are of significant interest in medicinal chemistry. The strained four-membered ring acts as a unique conformatio...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge and Opportunity of Sterically Hindered Azetidines
Azetidine-containing peptides are of significant interest in medicinal chemistry. The strained four-membered ring acts as a unique conformational constraint, capable of inducing specific secondary structures like turns and improving pharmacokinetic properties such as metabolic stability and cell permeability.[1][2][3][4] However, the very features that make azetidines desirable also present a formidable synthetic challenge. When the azetidine ring or the coupling amino acid partner is sterically encumbered, standard peptide coupling protocols often fail, leading to low yields, incomplete reactions, and potential epimerization.[5][6]
This guide provides a detailed exploration of the mechanistic hurdles and offers field-proven strategies and protocols to achieve efficient and high-fidelity peptide bond formation with sterically hindered azetidines. We will move beyond rudimentary methods to focus on high-potency reagents and optimized conditions that address the core issue of steric congestion.
The Mechanistic Hurdle: Why Steric Hindrance Impedes Azetidine Coupling
The formation of a peptide bond requires the nucleophilic attack of an amine on an activated carboxylic acid. Steric hindrance creates a significant kinetic barrier to this process in two primary ways:
Obstructed Amine Nucleophile: Large substituents on the azetidine ring, particularly at positions adjacent to the nitrogen, physically block the approach of the activated carboxyl group. The rigid, strained nature of the azetidine ring further limits the conformational flexibility that might otherwise alleviate this crowding.
Hindered Carboxyl Electrophile: Similarly, bulky side chains on the incoming N-protected amino acid (e.g., Valine, Aib) can shield the activated carbonyl carbon from the azetidine's nitrogen.[7]
This steric clash slows the reaction rate dramatically, often to the point where side reactions, such as the hydrolysis of the activated ester or racemization of the C-terminal amino acid, become dominant.[8][9] Overcoming this requires a strategy that maximizes the reactivity of the electrophile without increasing the risk of epimerization.
Strategic Armamentarium for Hindered Couplings
A successful strategy for coupling hindered azetidines relies on a multi-faceted approach, considering the coupling reagent, solvent, base, and physical reaction conditions.
Part A: The Coupling Reagent Arsenal
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficient for sterically demanding couplings.[5][10] More potent in-situ activating reagents are required. These are typically categorized as phosphonium or aminium/uronium salts, which convert the carboxylic acid into a highly reactive ester intermediate.[11]
These reagents are characterized by their rapid activation rates and high efficiency.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered systems.[12][13] The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is more reactive than HOBt due to anchimeric assistance from the pyridine nitrogen, which accelerates the coupling reaction.[11] HATU is particularly effective for difficult couplings and minimizing racemization.[13]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive reagent that forms the O-6-ClBt ester. It offers reactivity comparable or even superior to HBTU.[11]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that offers coupling efficiencies comparable to HATU but with enhanced safety and solubility profiles.[14][15][16] It is based on the OxymaPure leaving group, which is non-explosive and has a reduced allergenic potential.[14] COMU is also highly effective with just one equivalent of base.[16]
Phosphonium salts are excellent for generating active esters and do not carry the risk of guanidinylation, a side reaction sometimes observed with uronium reagents.[14]
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient coupling reagent that offers rapid reaction times with minimal racemization.[12] It is a safer alternative to the original BOP reagent, as its byproducts are less hazardous.[12]
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP is exceptionally effective for coupling hindered and N-methylated amino acids.[11][12]
When even the most potent onium salts fail, alternative activation methods may be necessary.
T3P® (2-Propanephosphonic acid anhydride): This cyclic phosphonic acid anhydride is a powerful dehydrating agent that has shown superior results in segment coupling and cyclization of sterically hindered peptides.[14][17]
Acyl Fluorides (via TFFH): Converting the carboxylic acid to a highly reactive acyl fluoride is an extremely effective strategy for the most challenging couplings, such as those involving α,α-disubstituted amino acids.[5][14][18] The small size and high electronegativity of fluorine create a highly activated electrophile.
Table 1: Comparison of High-Potency Coupling Reagents for Hindered Systems
Reagent
Class
Key Active Ester
Advantages
Considerations
HATU
Uronium/Aminium
OAt Ester
Extremely high reactivity, low racemization, well-established for hindered couplings.[11][13]
More expensive than HOBt-based reagents. Can cause guanidinylation if not pre-activated.
COMU
Uronium/Aminium
Oxyma Ester
Reactivity comparable to HATU, enhanced safety (non-explosive), excellent solubility.[14]
Newer reagent, may require optimization.
PyAOP
Phosphonium
OAt Ester
Excellent reactivity, especially for N-methyl amino acids. No guanidinylation risk.[11][12]
Solutions have moderate stability; best when prepared fresh.
T3P®
Acid Anhydride
Mixed Anhydride
Superior for sterically hindered segment couplings and cyclizations.[14][17]
Typically used in solution-phase synthesis.
TFFH
Fluorinating Agent
Acyl Fluoride
Generates highly reactive acyl fluorides, effective for the most extreme steric hindrance.[5][14]
Requires anhydrous conditions; acyl fluorides are moisture-sensitive.[18]
Part B: Optimizing the Reaction Environment
The choice of reagent is only part of the solution. The reaction environment must be optimized to facilitate the coupling.
Solvent Selection: The success of solid-phase peptide synthesis (SPPS) is highly dependent on the solvation of the growing peptide-resin complex.[19] Poor solvation can lead to aggregation, further impeding the reaction.
N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[5][20]
Dimethylformamide (DMF): A highly effective and common solvent, though it can degrade over time to release dimethylamine, which can cause premature Fmoc deprotection.[20]
Solvent Mixtures: For particularly problematic couplings, mixtures such as DCM/DMF/NMP (1:1:1) can improve solvation and reaction outcomes.[5]
Base Selection: A non-nucleophilic tertiary amine is required to deprotonate the carboxylic acid and facilitate activation.
DIPEA (N,N-Diisopropylethylamine): The most commonly used base in Fmoc-SPPS. Its steric bulk prevents it from acting as a nucleophile.
NMM (N-Methylmorpholine): A weaker base than DIPEA, sometimes preferred in situations where racemization is a significant concern.[14]
Stoichiometry: The amount of base is critical. For uronium reagents like HATU, 2 equivalents of base are typically used: one to form the carboxylate and one to neutralize the released proton.[21] For COMU, only 1 equivalent is needed.[16] Excess base can accelerate racemization.[9]
Temperature and Time: Steric hindrance slows reaction kinetics.
Extended Reaction Time: Increasing the coupling time from a standard 1-2 hours to overnight can be effective.[5]
Double Coupling: A highly effective and common strategy where, after the first coupling reaction, the resin is washed and the entire coupling procedure is repeated with a fresh solution of activated amino acid.[5]
Microwave-Assisted Synthesis: Applying microwave energy is a powerful method to accelerate slow reactions by rapidly and uniformly heating the reaction mixture.[22] This can drive difficult couplings to completion quickly and efficiently, often leading to higher purity products.[7][22][23]
Visualization of Workflows
Diagram 1: Decision Workflow for Hindered Azetidine Coupling
Caption: Decision tree for selecting a coupling strategy.
Diagram 2: Simplified HATU Activation Mechanism
Caption: Carboxylic acid activation by HATU.
Detailed Experimental Protocols
Protocol 1: High-Potency Double Coupling using HATU (SPPS)
This protocol is a robust starting point for coupling a sterically hindered Fmoc-amino acid to a resin-bound azetidine amine.
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes. Drain the solvent.
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq) and HATU (3.9 eq) in a minimal volume of anhydrous NMP.
Pre-activation: Add DIPEA (8 eq) to the activation solution. Gently agitate for 1-5 minutes. The solution may change color.
First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
Washing: Drain the reaction solution. Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).
Second Coupling (Double Coupling): Repeat steps 2-5 with a fresh solution of activated amino acid.
Final Wash: After the second coupling, wash the resin thoroughly with NMP (3x) and DCM (3x).
Monitoring: Perform a Kaiser (or other ninhydrin-based) test to confirm the absence of free amines. If the test is positive, a third coupling may be required.
Causality: Using a 4-fold excess of reagents ensures the reaction is driven towards completion.[5] The double coupling strategy addresses the slow reaction kinetics by providing a fresh supply of activated ester to react with any remaining free amines.[5]
Protocol 2: Microwave-Assisted Coupling for Enhanced Efficiency
This protocol leverages microwave energy to significantly reduce reaction times and improve coupling efficiency.
Resin Preparation: Place the Fmoc-deprotected resin in a microwave-safe peptide synthesis vessel.
Reagent Addition: In a separate vial, prepare the activation solution by dissolving the Fmoc-amino acid and HATU in NMP. Add this solution to the resin, followed by the DIPEA.
Microwave Irradiation: Place the vessel in a dedicated peptide microwave synthesizer. Irradiate at a constant temperature of 75°C for 10-20 minutes. (Note: Power and time may need optimization based on the specific synthesizer and sequence).
Washing: Following irradiation, drain and wash the resin with NMP (3x) and DCM (3x).
Monitoring: Perform a Kaiser test. If the coupling is incomplete, a second microwave-assisted coupling can be performed for 10 minutes.
Causality: Microwave energy accelerates the reaction by providing rapid, uniform heating, which helps overcome the high activation energy associated with sterically hindered couplings.[22][23] This often drives the reaction to completion in a fraction of the time required at room temperature.
Protocol 3: Acyl Fluoride Method for Extremely Challenging Couplings
This protocol is reserved for cases where other high-potency methods have failed. It requires strictly anhydrous conditions.
Acyl Fluoride Formation: Dissolve the Fmoc-amino acid (1 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen). Add TFFH (1 eq) followed by DIPEA (2 eq). Stir at room temperature for 15-30 minutes. This solution now contains the activated Fmoc-amino acyl fluoride.
Coupling Reaction: Add the acyl fluoride solution directly to the swollen, deprotected azetidine-resin.
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours, or until a Kaiser test indicates completion.
Washing: Drain the reaction solution and wash the resin extensively with DCM (5x) and NMP (3x).
Causality: Acyl fluorides are among the most reactive acylating agents used in peptide synthesis.[18] Their high reactivity can overcome even severe steric barriers where bulkier active esters fail.[5][14]
Conclusion
The successful synthesis of peptides containing sterically hindered azetidines is an achievable goal with the right strategic approach. Moving beyond standard coupling conditions is essential. By employing high-potency uronium or phosphonium reagents like HATU and COMU, optimizing the reaction environment with superior solvents like NMP, and utilizing techniques such as double coupling and microwave assistance, researchers can effectively overcome the kinetic barriers imposed by steric congestion. For the most recalcitrant cases, the formation of highly reactive acyl fluorides provides a powerful, albeit more demanding, alternative. These advanced protocols empower chemists to confidently incorporate unique and valuable azetidine scaffolds into their peptide drug discovery programs.
References
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
Zaroulis, C. G., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 42(1), 75-84. [Link]
Angell, Y. L., et al. (2007). 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides. Chemical Communications, (15), 1557-1559. [Link]
Carpino, L. A., et al. (1990). N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU): a new and effective peptide coupling reagent. Journal of the American Chemical Society, 112(25), 9651-9652. [Link]
Al-Hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1102. [Link]
Dow, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
Not found.
Dow, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
Dow, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
Guryanov, I., et al. (2019). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry, 84(14), 9147-9157. [Link]
Dow, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
Not found.
Not found.
Subiros-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 65(48), 9968-9980. [Link]
Pennington, M. W., & Byrnes, M. E. (1994). Procedures to improve difficult couplings. Methods in Molecular Biology, 35, 1-16. [Link]
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451. [Link]
Watson, C. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. AZoM. [Link]
Not found.
Not found.
Not found.
Not found.
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
Not found.
ResearchGate. (n.d.). Strategies for the synthesis of azetidine-modified linear peptides. [Link]
Chen, Z., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 22(7), 1289-1306. [Link]
Tantry, S. J. (2015). Epimerisation in Peptide Synthesis. Journal of Peptide Science, 21(10), 749-763. [Link]
Application Note: Synthesis of Quaternary Amino Acids via 3-Methylazetidine Intermediates
The following Application Note and Protocol guide details the synthesis of quaternary amino acids utilizing 3-methylazetidine intermediates, specifically focusing on the 3,3-disubstituted azetidine scaffold . Abstract Qu...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide details the synthesis of quaternary amino acids utilizing 3-methylazetidine intermediates, specifically focusing on the 3,3-disubstituted azetidine scaffold .
Abstract
Quaternary amino acids (
-disubstituted) are critical tools in modern drug design for inducing specific secondary structures (helices, turns) and improving metabolic stability against proteases. Among these, 3-methylazetidine-3-carboxylic acid (3-Me-Aze) represents a unique class of cyclic, conformationally restricted quaternary amino acids. This guide details a robust, scalable protocol for synthesizing 3-Me-Aze derivatives using 3-cyanoazetidine intermediates . Unlike traditional malonate alkylations, this route utilizes a late-stage C3-alkylation strategy to install the quaternary center with high precision, enabling the rapid generation of diverse analogues for peptidomimetic applications.
Strategic Rationale & Mechanism
The synthesis of 3,3-disubstituted azetidines faces two primary challenges: the high ring strain (~26 kcal/mol) of the azetidine core and the steric hindrance at the quaternary center.
Why 3-Methylazetidine?
Conformational Restriction: The 4-membered ring locks the
and torsion angles, serving as a potent -turn or -turn inducer in peptides.
Metabolic Stability: The quaternary center at C3 prevents
-proton abstraction (in the case of 2-COOH derivatives) or blocks adjacent proteolytic cleavage sites.
Synthetic Logic: Direct cyclization of quaternary precursors (e.g., 2,2-disubstituted-1,3-propanediols) is often low-yielding due to the "Thorpe-Ingold effect" working against the strain of the 4-membered ring. This protocol circumvents this by forming the ring first (or using a commercial azetidine precursor) and then installing the quaternary methyl group via enolate chemistry.
Experimental Protocol: Synthesis of 1-Boc-3-methylazetidine-3-carboxylic Acid[1]
Workflow Overview
The synthesis proceeds through the generation of a stabilized carbanion at the C3 position of a protected 3-cyanoazetidine, followed by electrophilic trapping with methyl iodide. The nitrile is subsequently hydrolyzed to the carboxylic acid.
Figure 1: Synthetic workflow for the generation of the quaternary azetidine scaffold.
Phase A: Installation of the Quaternary Center (C3-Alkylation)
Objective: Selective methylation of C3 to generate 1-Boc-3-cyano-3-methylazetidine.
Setup: Flame-dry a 2-neck round-bottom flask under argon. Add 1-Boc-3-cyanoazetidine (e.g., 150 mg, 0.82 mmol) and dissolve in anhydrous THF (3 mL, 0.3 M concentration).
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
Deprotonation: Add LiHMDS (0.90 mL, 1.1 equiv) dropwise over 5 minutes via syringe.
Critical Checkpoint: The solution may turn slightly yellow. Stir at -78°C for 30 minutes to ensure complete formation of the stabilized anion.
Unreacted starting material (if LiHMDS is old/wet)
Storage
Store at -20°C; Hygroscopic solid.
Application in Peptide Synthesis
Incorporating 3-Me-Aze into peptides requires modified coupling protocols due to the steric bulk of the quaternary center.
Recommended Coupling Conditions:
Coupling Reagent: HATU (1.2 equiv) or COMU (1.2 equiv). Standard EDC/HOBt is often insufficient.
Base: DIPEA or TMP (2.5 equiv).
Reaction Time: Extended coupling times (2–4 hours) are often required.
Positioning: Ideal for inducing
-turns or restricting conformational freedom in "floppy" peptide regions.
Figure 2: Logic flow for incorporating the quaternary azetidine into peptide chains.
References
Synthesis of 3-Substituted Azetidine-3-Carboxylic Acids
Kincaid, J. et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Semantic Scholar.
Azetidine Intermediates in Drug Design
"Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." MDPI.
Biosynthesis and Enzymatic Pathways (Contextual)
"Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes." PubMed Central.
General Azetidine Synthesis (Review)
"Recent advances in synthetic facets of immensely reactive azetidines."[1] RSC Advances.
Application Note: Precision Hydrogenolysis of N-Cbz-3-amino-3-methylazetidine
Executive Summary This application note details the protocol for the hydrogenolytic cleavage of the benzyloxycarbonyl (Cbz) protecting group from -Cbz-3-amino-3-methylazetidine to yield 3-amino-3-methylazetidine . While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the hydrogenolytic cleavage of the benzyloxycarbonyl (Cbz) protecting group from
-Cbz-3-amino-3-methylazetidine to yield 3-amino-3-methylazetidine .
While Cbz removal is a standard transformation, azetidine scaffolds present unique challenges due to high ring strain (~26 kcal/mol). Improper conditions can lead to reductive ring-opening, polymerization, or catalyst poisoning by the resulting free amine. This guide provides a self-validating protocol utilizing 10% Palladium on Carbon (Pd/C) in an acidic methanolic medium to ensure quantitative conversion, ring preservation, and stable isolation of the product as a hydrochloride salt.
Strategic Context: The Azetidine Dilemma
In modern drug discovery, azetidines are critical "fragment-based" motifs. They offer rigidification of amine side chains and reduced lipophilicity compared to piperidines or pyrrolidines, often improving the metabolic stability and pharmacokinetic profile of drug candidates [1, 2].
However, the synthesis of 3,3-disubstituted azetidines involves a trade-off:
Ring Strain: The 4-membered ring is susceptible to nucleophilic attack and reductive cleavage.
Volatility & Stability: Low molecular weight azetidine free bases are often volatile oils that degrade upon exposure to air (polymerization).
Catalyst Poisoning: The generated secondary amine (azetidine nitrogen) binds strongly to the Pd surface, potentially stalling the reaction.
The Solution: This protocol employs an in-situ salt formation strategy. By conducting the hydrogenolysis in the presence of HCl (or immediately treating with HCl), the free amine is protonated. This prevents catalyst poisoning and traps the volatile product as a stable, non-volatile dihydrochloride salt [3].
Reaction Mechanism & Pathway
The hydrogenolysis proceeds via the adsorption of the Cbz-protected amine onto the palladium surface, followed by hydride transfer. The critical control point is preventing the "Ring Opening Pathway" which is thermodynamically favorable but kinetically slower under optimized conditions.
Figure 1: Mechanistic pathway showing the competition between the desired deprotection (Path A) and the undesired ring opening (Path B).
Experimental Protocol
Materials & Reagents
Component
Grade/Spec
Role
Substrate
-Cbz-3-amino-3-methylazetidine
Starting Material
Catalyst
10% Pd/C (50% wet)
Catalyst (Wet reduces fire risk)
Solvent
Methanol (MeOH)
Reaction Medium
Acid Source
1.25 M HCl in MeOH or 4M HCl in Dioxane
Salt formation/Scavenger
Hydrogen
Balloon or Cylinder
Reductant
Filtration
Celite® 545
Catalyst removal
Step-by-Step Methodology
Safety Pre-Check: Pd/C is pyrophoric when dry. Always keep it wet with solvent. Ensure inert gas (Nitrogen/Argon) purging before introducing Hydrogen.
Step 1: Preparation
Weigh
-Cbz-3-amino-3-methylazetidine (1.0 equiv) into a round-bottom flask.
Dissolve in Methanol (concentration ~0.1 M).
Note: If the 3-amino group is unprotected, the molecule is a diamine.
Add 10% Pd/C (10-20 wt% relative to substrate).
Technique: Add the catalyst carefully under a gentle stream of Nitrogen to prevent ignition of methanol vapors.
Purge: Insert a needle connected to a vacuum line and another to a Nitrogen balloon. Cycle Vacuum/Nitrogen 3 times to remove Oxygen.
Initiate: Replace Nitrogen balloon with a Hydrogen balloon (1 atm).
Alternative: For larger scales (>5g), use a Parr shaker at 30-50 psi, but start at 1 atm to minimize ring opening risk.
Stir vigorously at Room Temperature (20-25°C) .
Duration: Typically 2–6 hours.
Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or LCMS. Look for the disappearance of the UV-active Cbz group and the appearance of the non-UV active product (requires ELSD or MS detection).
Step 3: Workup & Isolation (The "Salt Trap")
Purge: Once complete, remove
source and purge with Nitrogen for 10 minutes.
Filtration: Filter the reaction mixture through a pad of Celite® to remove Pd/C. Wash the pad with MeOH.
Safety: Do not let the filter cake dry out completely on the funnel (fire hazard). Wet with water before disposal.
Acidification: To the filtrate, add HCl (2.2 equiv) (e.g., 4M HCl in Dioxane or aqueous HCl).
Why? This converts the unstable diamine free base into the stable 3-amino-3-methylazetidine dihydrochloride .
Concentration: Evaporate the solvent under reduced pressure (Rotavap).
Result: A white to off-white solid (Dihydrochloride salt).
Purification (Optional): Triturate with Diethyl Ether or Acetone to remove non-polar impurities (like toluene residues).
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical salt formation step post-filtration.
Analytical Validation & Troubleshooting
Expected Analytical Data[4][6][7]
1H NMR (
):
Disappearance of aromatic Cbz protons (7.30–7.40 ppm).
Disappearance of benzylic methylene (
-Ph) singlet (~5.1 ppm).
Azetidine ring protons: Two doublets (or multiplets) around 3.8–4.5 ppm.
Methyl group: Singlet around 1.4–1.6 ppm.
LCMS: Mass peak corresponding to
. Note that the free base mass is low; ensure the MS range captures it.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Reaction Stalls
Catalyst poisoning by amine.
Add 1.0 equiv of Acetic Acid to the reaction mixture to protonate the amine in situ.
Ring Opening
Temperature too high or pressure too high.
Maintain strict RT. Use balloon pressure (1 atm) only. Avoid strong mineral acids during hydrogenation if possible.
Low Yield (Volatile)
Product lost during evaporation.
Ensure HCl was added before concentration. The free base is volatile!
Fire at Filter
Dry Pd/C igniting.
Keep the Celite pad wet with MeOH/Water. Dispose into a water-filled container immediately.
References
Boda, A., et al. (2020). "A Single-Step Synthesis of Azetidine-3-amines." The Journal of Organic Chemistry, 85(20), 13317-13323.[6] Link
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See Chapter on Protection for the Amino Group). Link
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amine Bioisosteres." Journal of Medicinal Chemistry. (Discusses Azetidine stability and salt forms). Link
Sajiki, H. (2006).[7] "Selective Hydrogenolysis of N-Cbz Groups." Organic Letters, 8(15), 3279-3282. (Discusses Pd/C selectivity). Link
Strategic Protocols for the N-Alkylation of Azetidines: Overcoming Ring Strain and Solubility Challenges
Topic: Reaction conditions for N-alkylation of protected azetidines Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1] Executive Summary & Scop...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction conditions for N-alkylation of protected azetidines
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary & Scope Clarification
Azetidines are increasingly privileged scaffolds in medicinal chemistry due to their ability to lower lipophilicity (LogD) and improve metabolic stability compared to larger heterocycles.[2][3] However, their inherent ring strain (~26 kcal/mol) and the basicity of the nitrogen atom present unique synthetic challenges.
Scope Clarification:
The term "N-alkylation of protected azetidines" presents a chemical paradox: a protected nitrogen (e.g., N-Boc, N-Cbz) lacks the lone pair required for nucleophilic attack.[1] This guide addresses the two practical interpretations of this request:
The Deprotection-Alkylation Sequence: Synthesizing N-alkyl azetidines starting from commercially available stable precursors (e.g., N-Boc-3-fluoroazetidine).
Direct N-Functionalization: Alkylation of azetidine salts (HCl/TFA) or free bases via reductive amination or nucleophilic substitution.
Note: If your intent is C-alkylation (functionalizing the ring carbon while N is protected), refer to lithiation protocols using N-Boc or N-borane directing groups (See Reference 5).[1]
Strategic Analysis: The Azetidine Anomaly
Successful N-alkylation requires navigating three physicochemical constraints unique to this four-membered ring.
Feature
Implication for Synthesis
Strategic Adjustment
Ring Strain
High susceptibility to ring-opening polymerization or hydrolysis under forcing conditions (high T or strong acid).
Avoid heating >80°C with strong nucleophiles. Maintain pH >3 during reductive amination.
Pucker Conformation
The ring is not planar; it puckers (angle ~30°). This exposes the N-lone pair but creates distinct steric zones.
3-substituted azetidines may display unexpected steric hindrance.
Basicity ()
Azetidine ( ~11.3) is more basic than pyrrolidine.
Salts (HCl/TFA) are very stable. Free-basing requires efficient extraction or in-situ neutralization.
Decision Matrix: Selecting the Alkylation Route
Use this logic flow to select the optimal protocol for your substrate.
Protocol A: Reductive Amination (The Gold Standard)
Rationale: Reductive amination is preferred over direct alkylation because it avoids "over-alkylation" (quaternization), which is a frequent risk with the highly nucleophilic azetidine nitrogen.[1] Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its selectivity for iminiums over carbonyls.
Free-Basing (In-Situ): In a dry vial, suspend the azetidine salt (1.0 mmol) in DCE (5 mL, 0.2 M). Add DIPEA (1.0–1.2 equiv) to neutralize the salt. Stir for 10 minutes at Room Temperature (RT).
Critical Check: Ensure the solution becomes clear or mostly homogeneous. If the salt is TFA, ensure full neutralization (check pH on wet paper; aim for pH 6–7).[1]
Imine Formation: Add the aldehyde/ketone (1.1 equiv). If reacting with a ketone, add AcOH (1–2 drops) to catalyze imine formation.[1] Stir for 30–60 minutes.
Why? STAB reduces the iminium ion. Pre-stirring allows the equilibrium to shift toward the imine.
Reduction: Add STAB (1.5 equiv) in one portion.
Observation: Mild effervescence may occur.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
Target: Disappearance of starting azetidine (m/z) and appearance of product (M+H).
Workup: Quench with saturated aqueous NaHCO₃ (slow addition). Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
Rationale: Used when the alkyl group is available as a halide (iodide/bromide) or sulfonate, or when the aldehyde precursor is unstable.
Materials
Substrate: Azetidine salt.
Electrophile: Alkyl halide (0.95–1.0 equiv). Note: Use slight deficit of electrophile to prevent quaternization.
Base:
(3.0 equiv) or (for sluggish reactions).
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology
Preparation: Dissolve azetidine salt (1.0 mmol) in MeCN (5 mL).
Base Addition: Add powdered
(3.0 mmol).
Tip: If using DMF, heating may be required, but keep T < 60°C to prevent ring opening.[1]
Alkylation: Add the alkyl halide (0.95 equiv) dropwise.
Control Point: Do not add excess electrophile. The product (tertiary amine) is often more nucleophilic than the starting material, leading to quaternary ammonium salts.
Reaction: Stir at RT (or 40°C if sluggish) for 12–24 hours.
Workup: Filter off solids (inorganic salts). Concentrate filtrate. Partition between EtOAc and Water.
Caution: Azetidines are polar. If the product is small, it may stay in the aqueous phase.[1] In such cases, use direct evaporation and reverse-phase purification.[1]
Protocol C: "One-Pot" Deprotection-Alkylation[1]
For high-throughput synthesis starting from N-Boc azetidines without isolating the volatile free base.
Deprotection: Treat N-Boc azetidine (1 mmol) with 4M HCl in Dioxane (2 mL). Stir 1h. Concentrate to dryness under
stream (removes Boc byproduct and excess HCl).
Solvent Switch: Redissolve the crude residue immediately in DCE (5 mL).
Alkylation: Proceed immediately to Protocol A (Step 1) , using 2.0 equiv of DIPEA to neutralize the fresh HCl salt.
Critical Control Points & Troubleshooting
Ring Opening Pathways
Azetidines can undergo ring opening via acid-catalyzed nucleophilic attack.[2][3]
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (Reductive Amination)
Incomplete imine formation due to pH.
Adjust pH to 4–5 using AcOH. If too basic, imine won't form; if too acidic, amine is protonated and non-nucleophilic.[1][6]
Quaternization (Double Alkylation)
Excess alkyl halide or highly reactive electrophile (e.g., Benzyl bromide).[1]
Switch to Reductive Amination (Protocol A). If using Protocol B, use 0.9 equiv of electrophile and dilute conditions.[1]
Ring Opening
High temperature or strong acid/nucleophile combo.
Keep reaction T < 50°C. Avoid strong Lewis acids if possible.
Product stuck in Aqueous phase
High polarity of small azetidines.
Do not use water extraction. Filter inorganics and load directly onto C18 reverse-phase column.
References
Abdel-Magid, A. F., et al. (1996).[1][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1][6] Link[1]
Sirenko, V., et al. (2018).[1] "Azetidines in Drug Discovery: Physical Properties and Synthetic Accessibility." Chemistry – A European Journal,[1] 24. (General reference on Azetidine properties).
Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.[1]
BenchChem Protocols. (2025). "Reductive Amination of Azetidine Derivatives." Link[1]
Hodgson, D. M., et al. (2014).[1] "Lithiation of N-Boc-azetidine: synthesis of 2-substituted azetidines." Chemical Communications. (Reference for C-alkylation/Lithiation).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling & Stabilization of Deprotected 3-Methylazetidine Salts
Ticket ID: AZT-3M-HCl-001
Status: OPEN
Executive Summary: The "Invisible" Reagent
Why is this difficult?
3-Methylazetidine salts (typically Hydrochloride or Trifluoroacetate) present a dual-threat challenge in synthesis:
High Hygroscopicity: The ionic lattice energy of the salt is easily overcome by the hydration energy of atmospheric water. The solid rapidly deliquesces (turns to liquid) upon exposure to air.
Ring Strain (~26 kcal/mol): Unlike stable piperidines, the 4-membered azetidine ring is spring-loaded. Once hydrated, the water molecule acts as a nucleophile, leading to ring-opening hydrolysis , effectively destroying your starting material before the reaction begins.
This guide provides the protocols to handle, quantify, and stabilize these reagents.
Module 1: Immediate Handling & "The Goo"
Current Status: User reports the solid has turned into a sticky gum or oil.
Diagnosis
If your white crystalline solid has turned into a gum, it has absorbed significant atmospheric moisture. Do not heat this gum to dry it. Heating a wet, strained amine salt often accelerates acid-catalyzed ring opening (polymerization or hydrolysis).
Protocol A: Rescue & Drying (The "Cold Vacuum" Method)
Use this protocol to restore flowable solids from a deliquescent state.
Solvent Wash: Dissolve the "goo" in a minimum amount of dry Methanol (MeOH).
Rotary Evaporation: Evaporate at < 40°C . The toluene forms an azeotrope with water/methanol, pulling moisture out gently.
P2O5 Desiccation:
Place the resulting solid in a vacuum desiccator.
Crucial Step: Use Phosphorus Pentoxide (
) as the desiccant.[1] Silica gel is insufficient for azetidines.
Apply high vacuum (< 1 mbar) for 12–24 hours.
Inert Storage: Backfill with Argon. Seal with Parafilm immediately.
Module 2: Stoichiometry & Quantification
Current Status: User reports inconsistent yields or "stalled" couplings.
The Hidden Error
Weighing a hygroscopic salt on a benchtop balance introduces a massive stoichiometric error. A 100 mg sample might actually be 70 mg of amine and 30 mg of water. This leads to:
Under-loading: You add less nucleophile than calculated.
Reagent Quenching: The excess water kills sensitive reagents (e.g., n-BuLi, Hydrides, acid chlorides) in the subsequent step.
Protocol B: qNMR Titer Determination
Do not rely on weight. Rely on Molar Ratio.
Objective: Determine the effective molecular weight (EMW) of your wet salt.
Internal Standard Selection: Choose Maleic Acid (stable, non-hygroscopic, distinct singlet at ~6.3 ppm) or Dimethyl Sulfone (singlet at ~3.0 ppm).
Sample Prep:
Weigh ~10 mg of 3-methylazetidine salt (
) directly into an NMR tube.
Weigh ~10 mg of Internal Standard (
) directly into the same tube.
Note: Speed is key; exact mass matters less than the ratio of masses. Record weights to 0.1 mg precision.
Solvent: Dissolve in
or .
Acquisition: Run 1H NMR with a relaxation delay (
) of at least 30 seconds to ensure full relaxation (essential for quantitative integration).
Calculation:
: Integration Area
: Number of protons (e.g., 2 for Maleic Acid alkene, 1 for Azetidine methine)
Why does the ring break? The diagram below illustrates the Hydrolysis Cascade . Once water enters the lattice, it doesn't just sit there; it attacks the strained ring, especially if the salt is acidic (like HCl).
Caption: The "Doom Loop" mechanism. Hygroscopicity creates an aqueous acidic environment that triggers strain-release hydrolysis, destroying the reagent.
Module 4: Decision Tree & Troubleshooting FAQs
Workflow Decision Matrix
Before starting your experiment, determine your handling path based on the reagent's condition.
Caption: Operational decision tree for handling hygroscopic azetidine salts based on physical state.
Frequently Asked Questions (FAQs)
Q: Can I use the TFA salt instead of HCl?A: Yes, and often you should. Trifluoroacetate (TFA) salts are generally less hygroscopic than Hydrochloride (HCl) salts due to the larger, diffuse counter-ion which packs better in the lattice and has lower hydration energy. However, be aware that TFA is a stronger acid source if liberated, which might affect acid-sensitive protecting groups (like Boc) elsewhere in your molecule.
Q: My reaction failed. How do I know if the Azetidine was the problem?A: Check the "Dead Product" peak. In the 1H NMR, ring-opened hydrolysis products usually show a shift in the methyl group signal and the disappearance of the distinct diastereotopic ring protons (typically found at 3.5–4.5 ppm). If you see a messy aliphatic region at 1.5–3.0 ppm, the ring has likely opened.
Q: I don't have a glovebox. How do I add this to a reaction?A: Use the Stock Solution Method :
Take the entire bottle of salt (do not try to weigh a portion).
Dissolve the whole bottle in a known volume of dry solvent (e.g., DMF or DMSO).
Add molecular sieves (4Å) to the solution to capture introduced moisture.
Calculate the concentration (Molarity) based on the supplier's mass on the label.
Burke, M. D., et al. (2009). Practical Guide to qNMR for Organic Chemists. Journal of Medicinal Chemistry. (Generalized citation for qNMR protocols described in Module 2).
Padwa, A. (2011). Strain-Release in Organic Synthesis: Azetidines.[5] Comprehensive Heterocyclic Chemistry III.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19995942, 3-Methylazetidine.
Technical Support Center: Resolving Enantiomeric Impurities in Substituted Azetidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of enantiomerically pure substituted azetidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own research.
Azetidines are highly valuable four-membered nitrogen-containing heterocycles in medicinal chemistry, often serving as metabolically stable bioisosteres for other functional groups.[1][2] However, controlling their stereochemistry is a significant challenge. This guide is designed to address the common hurdles encountered when resolving enantiomeric impurities.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experimental work.
Q1: My synthesis produced a racemic azetidine. What is the most effective strategy to resolve the enantiomers and obtain enantiopure material?
A: Obtaining a racemic mixture is a common outcome, especially in the early stages of route development. The most direct and widely applicable method for resolving these mixtures is preparative chiral chromatography .
Core Strategy: Chiral Chromatography (HPLC & SFC)
The principle behind chiral chromatography is the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.[3]
Supercritical Fluid Chromatography (SFC): This is often the preferred method for preparative scale separations. SFC uses supercritical CO2 as the primary mobile phase, which offers several advantages over traditional High-Performance Liquid Chromatography (HPLC).[4][5] These include faster separations, reduced consumption of organic solvents (making it a "greener" technique), and easier product recovery due to the volatility of CO2.[5][6][7]
High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a robust and widely used technique.[8] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of compounds, including azetidine derivatives.[9][10]
Alternative Strategy: Kinetic Resolution
If chromatography is not feasible or if you wish to explore a chemical resolution method, Parallel Kinetic Resolution (PKR) is a powerful option. In PKR, both enantiomers of the racemate react with a chiral catalyst or reagent at different rates to form two distinct, separable products.[11] For example, a chiral phosphoric acid can catalyze the ring-opening of racemic aziridines (a common precursor to azetidines) with water to give enantioenriched amino alcohols, which can then be cyclized to form the desired enantiopure azetidines.[11]
Workflow for Selecting a Resolution Strategy
Caption: Decision workflow for choosing a chiral resolution method.
Q2: I'm attempting a chiral separation by HPLC/SFC, but the enantiomers are co-eluting or showing very poor resolution. What steps can I take to improve the separation?
A: Poor resolution is a common optimization problem. The solution lies in systematically adjusting chromatographic parameters. The selectivity (α) and resolution (Rs) are highly sensitive to the choice of CSP, mobile phase, and temperature.[9]
Step 1: Re-evaluate Your Chiral Stationary Phase (CSP)
The interaction between your analyte and the CSP is the foundation of the separation. Polysaccharide-based columns (e.g., Chiralpak® series) are the workhorse for chiral separations, but no single column is universal. If one CSP fails, screen a set of columns with different chiral selectors.
Step 2: Optimize the Mobile Phase
Solvent Composition: In normal-phase HPLC or SFC, the mobile phase typically consists of an alcohol modifier (e.g., ethanol, isopropanol) in a non-polar solvent (e.g., hexane for HPLC, CO2 for SFC). Systematically vary the percentage of the alcohol modifier. Small changes can have a dramatic impact on selectivity.
Additives/Modifiers: The addition of small amounts of an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA) can significantly improve peak shape and resolution, especially for azetidines which contain a basic nitrogen atom.[10]
Additive Memory Effect: Be aware that basic or acidic modifiers can be retained on the column, impacting subsequent runs.[12] If you switch between methods using different additives, extensive column flushing is required to avoid inconsistent results.[12]
Step 3: Adjust the Temperature
Temperature affects the thermodynamics of the chiral recognition process.[13]
Lowering the temperature often increases the enantioselectivity (α) but also increases retention time and viscosity.
Increasing the temperature can improve efficiency but may reduce selectivity.
It is crucial to screen a range of temperatures (e.g., 15°C to 40°C) to find the optimal balance.[13]
Data Summary: HPLC vs. SFC for Chiral Separations
Feature
Chiral HPLC
Chiral SFC
Rationale & Reference
Primary Mobile Phase
Organic Solvents (e.g., Hexane, Heptane)
Supercritical CO2
SFC is considered a "green" technology due to reduced organic solvent use.[5][7]
Separation Speed
Slower
3-5 times faster
The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss of efficiency.[7]
Solvent Consumption
High
Low
SFC significantly reduces the volume of toxic solvents required.[6]
Scalability
Good
Excellent
SFC is often preferred for preparative scale due to faster run times and easier solvent removal.[6][14]
Equilibration Time
Longer
Shorter
Faster column equilibration allows for higher throughput screening of conditions.[5]
Q3: My starting material is enantiopure, but I'm observing a loss of enantiomeric excess (ee) in subsequent reaction steps. What could be causing this racemization, and how can I prevent it?
A: Racemization is the conversion of an enantiopure substance into a racemic mixture, and it is a critical issue to address, particularly when the stereocenter is adjacent to a functional group that can be manipulated. The carbon at the 3-position of an azetidine ring, for example, can be susceptible to racemization.[15]
Primary Causes of Racemization:
Harsh Reaction Conditions: Exposure to high temperatures or strongly acidic/basic conditions can provide a pathway for racemization, often through the formation of a planar, achiral intermediate (e.g., an enolate or iminium ion).[15]
Deprotonation/Reprotonation: A proton alpha to a stereocenter can be labile. The use of a strong, non-hindered base can lead to deprotonation, and if the resulting carbanion is planar, reprotonation can occur from either face, leading to racemization.
Strategies for Prevention:
Milder Conditions: Perform reactions at the lowest effective temperature (e.g., 0 °C to room temperature).[15]
Judicious Choice of Reagents: Use hindered, non-nucleophilic bases if deprotonation is required elsewhere in the molecule. Avoid prolonged exposure to strong acids or bases.
Reaction Monitoring: Closely monitor the reaction by chiral HPLC or SFC to determine the shortest possible reaction time and to check the ee of the product at various time points.[15]
Technical Support Center: Stability of 3-(N-Cbz-amino)-3-methylazetidine
Answering the user's request. Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the stability of 3-(N-Cbz-amino)-3-methylazetidine under various b...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.
Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of 3-(N-Cbz-amino)-3-methylazetidine under various basic conditions. As a molecule combining the robust benzyloxycarbonyl (Cbz) protecting group with a strained azetidine ring, understanding its reactivity is critical for successful multi-step syntheses and the development of novel chemical entities. This document is structured to provide direct answers to common experimental challenges, troubleshooting advice, and validated protocols to assess stability.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the handling and reactivity of Cbz-protected azetidines in basic media.
Q1: How stable is the Cbz (benzyloxycarbonyl) protecting group to basic conditions?
The Cbz group is renowned for its general stability under a wide range of non-hydrolytic basic conditions.[1][2] It is considered an orthogonal protecting group to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, meaning it remains intact under the mild amine bases (e.g., piperidine) used for Fmoc removal.[2][3] This robustness allows for significant flexibility in synthetic design.
However, the Cbz group is a carbamate, which is an ester derivative of a carbamic acid. Like other esters, it is susceptible to cleavage via hydrolysis under strong basic conditions, a reaction often referred to as saponification.[4][5][6] This process involves the nucleophilic attack of a hydroxide ion (from bases like NaOH or KOH) on the carbonyl carbon of the carbamate.[6][7] The reaction is typically accelerated by heat. Therefore, while stable to mild organic and inorganic bases, exposure to strong aqueous bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures, poses a high risk of unintended deprotection.[8][9][10]
Q2: What is the inherent stability of the azetidine ring under basic conditions?
The azetidine ring is a four-membered nitrogen-containing heterocycle. Its reactivity is largely dictated by the inherent ring strain, which is approximately 25.4 kcal/mol.[11] While significantly more stable than the highly strained three-membered aziridine ring, azetidines can still undergo ring-opening reactions.[11][12][13]
Most documented ring-opening procedures for azetidines require activation of the ring nitrogen, which is typically achieved under acidic conditions (protonation) or through reaction with strong electrophiles.[14][15][16][17][18] Ring-opening under purely basic conditions is less common and generally requires specific structural features, such as an appropriately positioned intramolecular nucleophile or harsh reaction conditions.[14][15] For a simple substituted azetidine like the one , the ring itself is generally stable to common organic and inorganic bases (e.g., triethylamine, potassium carbonate) at ambient temperatures.
Q3: What are the primary degradation pathways for 3-(N-Cbz-amino)-3-methylazetidine when treated with a base?
When exposing 3-(N-Cbz-amino)-3-methylazetidine to basic conditions, two primary degradation pathways must be considered. The likelihood of each pathway is highly dependent on the specific base, solvent, and temperature used.
Cbz Group Hydrolysis (Saponification): This is the most probable degradation route under strong, nucleophilic basic conditions (e.g., NaOH, LiOH, KOH in water or alcohol). The carbamate linkage is cleaved, yielding the free amine, 3-amino-3-methylazetidine, along with benzyl alcohol and carbonate.
Azetidine Ring-Opening: While less likely, this pathway cannot be entirely dismissed under forcing conditions. A strong, nucleophilic base could potentially attack one of the ring carbons, leading to a ring-opened product. This is a higher-risk pathway at elevated temperatures.
Q4: Which bases should I use, and which should I avoid?
The choice of base is the most critical factor in maintaining the integrity of the molecule. The following table provides a general guideline for base selection.
Risk Level
Base Category
Examples
Rationale & Use Cases
Low Risk
Mild Inorganic Bases
K₂CO₃, Na₂CO₃, Cs₂CO₃, NaHCO₃
Non-nucleophilic and moderately basic. Ideal for reactions like N-alkylation on the azetidine nitrogen or other transformations requiring a mild acid scavenger.[3]
Low Risk
Sterically Hindered Amines
DIPEA, 2,6-Lutidine, DBU
Non-nucleophilic organic bases. Commonly used to neutralize acids generated in coupling reactions or other transformations without risking carbamate cleavage.
Moderate Risk
Alkoxides / Hydrides
NaOtBu, KOtBu, NaH
Very strong, non-nucleophilic bases. Primarily used for deprotonating weakly acidic protons. While they do not directly hydrolyze the Cbz group, their high reactivity can promote side reactions if not used carefully at low temperatures.
High Risk
Hydroxides
NaOH, KOH, LiOH
Strong and nucleophilic. These bases, particularly in protic solvents (water, methanol, ethanol), are known to hydrolyze carbamates and should be avoided unless Cbz cleavage is the desired outcome.[5][9][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving 3-(N-Cbz-amino)-3-methylazetidine under basic conditions.
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Unexpected Cbz Deprotection
1. The base used is too strong and/or nucleophilic (e.g., NaOH, KOH).[8][10] 2. The reaction temperature is too high. 3. The reaction was left for an extended period.
1. Change the Base: Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).[19] 2. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Monitor Closely: Monitor the reaction progress by TLC or LC-MS and work up as soon as the starting material is consumed.
Formation of Unidentified Polar Byproducts
1. Possible azetidine ring-opening due to harsh conditions (strong base, high temperature). 2. The substrate is reacting with other electrophilic species in the mixture.
1. Re-evaluate Conditions: Confirm the necessity of the basic conditions. Use the mildest base and lowest temperature that will facilitate the desired reaction. 2. Ensure Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric components.
Low or No Reaction with Starting Material Recovery
1. The base is not strong enough to facilitate the intended chemical transformation (e.g., deprotonation of another functional group). 2. Poor solubility of the base or substrate.
1. Select a Stronger, Non-Nucleophilic Base: Consider a stronger but non-nucleophilic base like DBU or NaH, ensuring the reaction is kept at a low temperature. 2. Change Solvent: Use a more polar aprotic solvent (e.g., DMF, DMSO) to improve solubility.
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary points of instability for 3-(N-Cbz-amino)-3-methylazetidine under basic conditions.
Caption: Potential degradation pathways under basic conditions.
Experimental Protocol: Stability Assessment
This protocol provides a reliable method for testing the stability of 3-(N-Cbz-amino)-3-methylazetidine against a specific base.
Objective: To quantify the stability of the title compound over time in the presence of a selected base.
Materials:
3-(N-Cbz-amino)-3-methylazetidine
Anhydrous solvent (e.g., THF, DMF, or CH₃CN)
Base to be tested (e.g., K₂CO₃, DIPEA, NaOH)
Internal standard for analytical analysis (e.g., dodecane, biphenyl)
Reaction vials with stir bars
TLC plates and/or LC-MS system
Procedure:
Preparation: In a 10 mL vial, dissolve 3-(N-Cbz-amino)-3-methylazetidine (e.g., 50 mg, 1.0 equiv) and the internal standard (0.5 equiv) in the chosen solvent (2 mL).
Initiation: Add the selected base (e.g., 2.0 equiv) to the vial. If using a solid base like K₂CO₃, ensure it is finely powdered. If using a liquid base like DIPEA, add it via syringe.
Reaction: Stir the mixture at the desired temperature (e.g., 25 °C or 50 °C). Start a timer immediately after adding the base.
Monitoring: At specified time points (e.g., t = 0, 1h, 4h, 12h, 24h), withdraw a small aliquot (~50 µL) from the reaction mixture.
Quenching: Immediately quench the aliquot by diluting it in a prepared vial containing a slightly acidic buffer (e.g., pH 5-6) or a suitable quenching agent and a dilution solvent for analysis (e.g., acetonitrile).
Analysis: Analyze the quenched sample by LC-MS or GC-MS. Compare the peak area ratio of the starting material to the internal standard at each time point against the t=0 sample to determine the percentage of decomposition.
Interpretation: A minimal decrease in the relative peak area over 24 hours indicates stability under the tested conditions. Significant degradation or the appearance of new peaks corresponding to the deprotected amine or other byproducts indicates instability.
References
The Journal of Organic Chemistry. "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions". ACS Publications. Available at: [Link]
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
Organic & Biomolecular Chemistry. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle". RSC Publishing. Available at: [Link]
RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle". Available at: [Link]
Journal of Organic Chemistry. "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions". Available at: [Link]
Common Organic Chemistry. Cbz Deprotection - Strong Base. Available at: [Link]
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
YouTube. Azetidine: Basicity and Preparation. Available at: [Link]
Organic Letters. "Selective Cleavage of Cbz-Protected Amines". ACS Publications. Available at: [Link]
ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. Available at: [Link]
YouTube. Azetidine: Chemical Reactivity. Available at: [Link]
Beilstein Journal of Organic Chemistry. "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes". Available at: [Link]
ACS Medicinal Chemistry Letters. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". ACS Publications. Available at: [Link]
OperaChem. Saponification-Typical procedures. Available at: [Link]
PrepChem.com. Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. Available at: [Link]
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]
Chemistry LibreTexts. Saponification. Available at: [Link]
Tetrahedron Letters. "An improved large scale procedure for the preparation of N-Cbz amino acids". Available at: [Link]
ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Available at: [Link]
Molecules. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles". Semantic Scholar. Available at: [Link]
Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
The Journal of Organic Chemistry. "A Single-Step Synthesis of Azetidine-3-amines". PubMed. Available at: [Link]
ACS Medicinal Chemistry Letters. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". NIH National Library of Medicine. Available at: [Link]
Google Patents. Process for producing N-protected amino acid - US8357820B2.
A Comparative Guide to the ¹H NMR Interpretation of 3-(N-Cbz-amino)-3-methylazetidine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Challenge of Substituted Azetidines Small, saturated nitrogen-containing heterocycles are privileged scaffolds in modern drug d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Challenge of Substituted Azetidines
Small, saturated nitrogen-containing heterocycles are privileged scaffolds in modern drug discovery. The azetidine ring, a four-membered heterocycle, imparts desirable properties such as improved metabolic stability, aqueous solubility, and three-dimensional diversity. However, the inherent ring strain and conformational rigidity of the azetidine core can lead to complex and often non-intuitive Nuclear Magnetic Resonance (NMR) spectra.
This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 3-(N-Cbz-amino)-3-methylazetidine, a representative example of a disubstituted azetidine. The presence of a quaternary center, a bulky carbobenzyloxy (Cbz) protecting group, and the strained ring system creates a unique spectral fingerprint. We will dissect the predicted spectrum by comparing it with simpler, well-documented analogs, providing a logical framework for researchers to confidently characterize similar structures. This guide emphasizes the causality behind spectral features, grounding interpretation in the fundamental principles of NMR spectroscopy.
Predicted ¹H NMR Spectral Analysis: A Proton-by-Proton Interpretation
The ¹H NMR spectrum of 3-(N-Cbz-amino)-3-methylazetidine is best understood by deconstructing the molecule into its four key proton environments: (A) the Cbz aromatic protons, (B) the Cbz benzylic protons, (C) the azetidine ring protons, and (D) the methyl protons. The N-H proton provides a fifth, often variable, signal.
Assignment
Proton Type
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
H-Ar
Aromatic (C₆H₅)
7.30 - 7.40
Multiplet (m)
5H
H-NH
Amide
~5.5 - 7.5 (solvent dependent)
Broad Singlet (br s)
1H
H-B
Benzylic (CH₂)
~5.10
Singlet (s)
2H
H-C
Azetidine (CH₂)
3.50 - 4.00
Multiplet (m) or AB quartet
4H
H-D
Methyl (CH₃)
~1.50
Singlet (s)
3H
The Carbobenzyloxy (Cbz) Group Protons: An Internal Reference
The Cbz group provides two distinct and highly characteristic signals that are often the easiest to assign.
Aromatic Protons (H-Ar, δ ~7.30-7.40 ppm): The five protons on the phenyl ring of the Cbz group typically appear as a complex multiplet in the aromatic region of the spectrum.[1] Their downfield shift is a result of the deshielding ring current effect inherent to aromatic systems.[2][3]
Benzylic Protons (H-B, δ ~5.10 ppm): The two benzylic protons (Ph-CH₂ -O) are adjacent to both an electronegative oxygen atom and the aromatic ring, resulting in a characteristic downfield shift to approximately 5.1-5.2 ppm.[1] Since there are no adjacent protons, this signal appears as a sharp singlet, making it a valuable landmark for identifying the Cbz group.
The Methyl Protons (H-D, δ ~1.50 ppm): A Shielded Singlet
The three protons of the methyl group are attached to a quaternary carbon. Lacking any adjacent protons for spin-spin coupling, this signal is expected to be a singlet. Its chemical shift around 1.5 ppm is typical for an alkyl group in a saturated environment.[4] It is relatively upfield because it is not directly attached to a strongly electron-withdrawing group.
The Azetidine Ring Protons (H-C, δ ~3.50-4.00 ppm): The Signature of Strain and Asymmetry
The interpretation of the azetidine ring protons is the most complex and informative part of the spectrum. In the unsubstituted azetidine, the four methylene protons are chemically equivalent and appear as a multiplet around 3.6 ppm.[5] However, in 3-(N-Cbz-amino)-3-methylazetidine, the situation is profoundly different.
Chemical Non-equivalence: The protons on C2 and C4 of the azetidine ring are diastereotopic. The molecule has a stereocenter at C3, meaning the two protons on C2 (and C4) are in different chemical environments. One proton on C2 is cis to the methyl group, while the other is trans. This non-equivalence means they will have different chemical shifts.
Expected Multiplicity: Due to this non-equivalence, the four ring protons will give rise to a complex multiplet pattern, potentially resembling an AA'BB' system or a pair of distinct AB quartets. In simpler substituted azetidines, these protons often appear as two multiplets or distinct doublets.[6]
Chemical Shift: The protons are attached to carbons adjacent to a nitrogen atom, which deshields them, shifting their signal downfield into the 3.5-4.0 ppm range.[7][8] The exact shifts are sensitive to the solvent and the specific conformation of the four-membered ring.
The Amide Proton (H-NH, δ ~5.5-7.5 ppm): A Variable Signal
The chemical shift of the N-H proton is highly variable and depends on solvent, temperature, and concentration due to its involvement in hydrogen bonding.[9] It typically appears as a broad singlet. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, this peak is often sharp and readily observed. In CDCl₃, it can be broader and may exchange with trace amounts of D₂O, causing it to diminish or disappear upon a D₂O shake.
Workflow for Spectral Interpretation
The following workflow provides a systematic approach to assigning the ¹H NMR spectrum for 3-(N-Cbz-amino)-3-methylazetidine or its analogs.
Caption: Systematic workflow for the ¹H NMR interpretation of substituted azetidines.
Experimental Protocol: Acquiring a High-Quality Spectrum
The trustworthiness of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines a robust methodology for sample preparation and data acquisition.
Objective: To obtain a high-resolution ¹H NMR spectrum suitable for unambiguous structural elucidation.
Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of 3-(N-Cbz-amino)-3-methylazetidine directly into a clean, dry NMR tube.
Add approximately 0.6 mL of a deuterated solvent.
Choice of Solvent:
CDCl₃ (Deuterated Chloroform): A standard, non-polar solvent suitable for many organic molecules. However, the N-H proton signal may be broad.
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice for observing exchangeable protons like N-H, as it forms stronger hydrogen bonds, resulting in a sharper signal.[10]
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent comes with it pre-added.
Cap the NMR tube and vortex gently until the sample is fully dissolved.
Instrument Setup & Data Acquisition (400 MHz Spectrometer or higher recommended):
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to optimize homogeneity. A good shim will result in sharp, symmetrical peaks for the TMS and solvent signals.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
Number of Scans: 16 to 64 scans. A higher number of scans increases the signal-to-noise ratio, which is crucial for observing complex multiplets.
Relaxation Delay (d1): 1-2 seconds. This allows for adequate relaxation of the protons between pulses, ensuring accurate integration.
Data Processing:
Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID).
Perform phase correction manually to ensure all peaks are in the positive absorptive phase.
Apply baseline correction to ensure a flat baseline across the spectrum.
Integrate all signals, setting the integration of a well-resolved, known peak (e.g., the Cbz benzylic singlet) to its theoretical value (2H).
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
Conclusion
The ¹H NMR spectrum of 3-(N-Cbz-amino)-3-methylazetidine, while complex, is entirely interpretable through a systematic, comparative approach. The characteristic signals of the Cbz group provide reliable entry points for analysis. The key to elucidating the structure lies in understanding the diastereotopicity of the azetidine ring protons, which results from the C3-substitution and leads to complex multiplets in the 3.5-4.0 ppm region. By following the outlined workflow and experimental protocol, researchers can confidently assign the spectra of this and related heterocyclic scaffolds, accelerating the pace of drug discovery and development.
References
National Center for Biotechnology Information. "Preparation of Mono-Cbz Protected Guanidines." PubMed Central, National Institutes of Health. [Link]
ResearchGate. "1H NMR spectrum of CBZ." Download Scientific Diagram. [Link]
e-PG Pathshala. "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups." [Link]
Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." [Link]
The Royal Society of Chemistry. "Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives." [Link]
The Royal Society of Chemistry. "Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines." [Link]
Chemistry Steps. "NMR Chemical Shift Values Table." [Link]
University of Regensburg. "Chemical shifts." [Link]
ChemHelp ASAP. "chemical shift and ppm values in 1H NMR spectroscopy." YouTube. [Link]
Fardad Koohyar, et al. "Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure." Bulletin of the Chemical Society of Ethiopia, 2026. [Link]
Semantic Scholar. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles." Molecules, 2023. [Link]